molecular formula C17H15ClF3NO5S2 B3126818 N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide CAS No. 337923-11-2

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide

Cat. No.: B3126818
CAS No.: 337923-11-2
M. Wt: 469.9 g/mol
InChI Key: HGQJRGDOYICBKC-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings (one 4-chlorophenyl and one 3-(trifluoromethyl)phenyl) attached to a central acetamide group via sulfonyl linkages .


Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the chloro and trifluoromethyl groups on the phenyl rings could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

Sulfonyl compounds are explored for their roles in chemical reactions and their potential antioxidant capacities. For instance, the ABTS/PP Decolorization Assay is a prominent method used to assess the antioxidant capacity of various compounds, highlighting the diverse pathways through which antioxidants can interact with radical species (Ilyasov et al., 2020). This type of research is crucial for understanding how sulfonyl-containing compounds might contribute to antioxidant defenses, relevant in food science, pharmaceuticals, and material science.

Synthetic Organic Chemistry

Sulfonyl groups and acetamides are fundamental in synthetic organic chemistry, serving as building blocks for various chemoselective reactions. The development of chemoselective N-acylation reagents, including those containing sulfonyl groups, highlights their importance in creating highly selective and efficient synthetic pathways (Kondo & Murakami, 2001). This research underscores the versatility of sulfonyl-containing compounds in synthesizing new materials and pharmaceuticals.

Environmental and Pharmaceutical Applications

Sulfonamides, a class of compounds containing the sulfonyl group, have diverse environmental and pharmaceutical applications. They are investigated for their roles in carbonic anhydrase inhibition, which has implications for glaucoma treatment, among other medical conditions. The review on sulfonamides from 2008 to 2012 discusses their significance in developing new drugs with various therapeutic potentials (Carta et al., 2012).

Environmental Degradation and Monitoring

The environmental impact and degradation mechanisms of polyfluoroalkyl chemicals, which may share structural similarities with the compound due to their sulfonyl and fluorinated groups, are extensively reviewed. Such studies are critical for understanding the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Mejia Avendaño, 2013).

Mechanism of Action

The mechanism of action of a sulfonamide depends on its specific structure and the target it interacts with. Some sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other sulfonamides . It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonylethyl]-2-[3-(trifluoromethyl)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO5S2/c18-13-4-6-14(7-5-13)28(24,25)9-8-22-16(23)11-29(26,27)15-3-1-2-12(10-15)17(19,20)21/h1-7,10H,8-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQJRGDOYICBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
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N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
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N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
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N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
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N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
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N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide

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